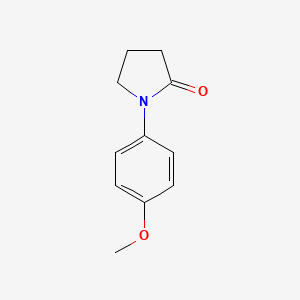
1-(4-甲氧基苯基)吡咯烷-2-酮
描述
“1-(4-Methoxyphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 g/mol . The IUPAC name for this compound is 1-(4-methoxyphenyl)pyrrolidin-2-one .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(4-Methoxyphenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)pyrrolidin-2-one” includes a five-membered pyrrolidine ring attached to a 4-methoxyphenyl group . The InChI code for this compound is 1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)pyrrolidin-2-one” has a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.3, and a topological polar surface area of 29.5 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .科学研究应用
Organic Synthesis Intermediate
1-(4-Methoxyphenyl)pyrrolidin-2-one: serves as an intermediate in the synthesis of more complex organic compounds. Its structure is amenable to further chemical modifications, making it a versatile building block in organic chemistry. Researchers can introduce various functional groups at different positions on the molecule to derive new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Pharmacological Research
This compound has been utilized in pharmacological research to develop new drugs. Its pyrrolidinone moiety is a common feature in many biologically active molecules, and modifications to the methoxyphenyl group can lead to the discovery of compounds with various therapeutic properties, such as analgesic, anti-inflammatory, or neuroprotective effects .
Medicinal Chemistry
In medicinal chemistry, 1-(4-Methoxyphenyl)pyrrolidin-2-one is used to create analogs and derivatives that can be screened for activity against a range of biological targets. This process is crucial for the identification of lead compounds that could be developed into new medications for treating diseases .
Material Science
The compound’s molecular structure allows it to be used in material science, particularly in the development of organic electronic materials. Its electronic properties can be tuned for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Catalyst Design
1-(4-Methoxyphenyl)pyrrolidin-2-one: can act as a ligand in catalyst design. It can coordinate with metals to form catalytic complexes used in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances in pharmaceuticals .
Biochemical Studies
This compound is also relevant in biochemical studies. It can be used to investigate enzyme-substrate interactions, receptor binding, and other biochemical pathways. Understanding these interactions is essential for the development of drugs that can modulate these pathways in a controlled manner .
未来方向
The future directions for “1-(4-Methoxyphenyl)pyrrolidin-2-one” and similar pyrrolidine compounds lie in the design of new compounds with different biological profiles . The versatility of the pyrrolidine scaffold allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule .
属性
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJCCRRYIMWLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184513 | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)pyrrolidin-2-one | |
CAS RN |
30425-47-9 | |
| Record name | 1-(4-Methoxyphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30425-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030425479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




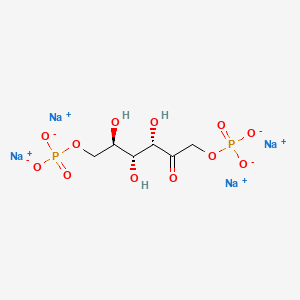
![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)

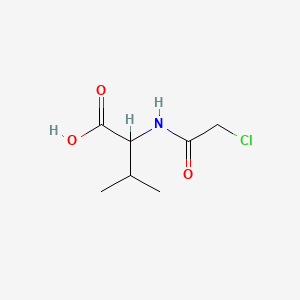
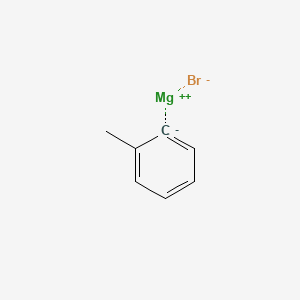

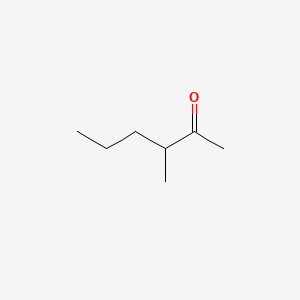

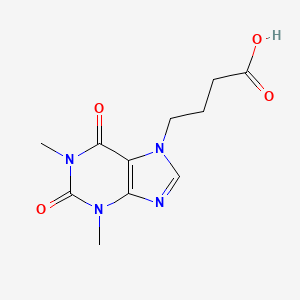
![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)